3-Methyl-1H-pyrrolo[3,2-C]pyridine
Overview
Description
3-Methyl-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system.
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrrolo[3,2-c]pyridine derivatives have been studied as inhibitors of the mitotic kinase monopolar spindle 1 (mps1) . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers .
Mode of Action
It’s worth noting that similar compounds, such as 1h-pyrrolo[3,2-c]pyridine derivatives, have been shown to inhibit mps1 . These inhibitors stabilize an inactive conformation of MPS1, making it incompatible with ATP and substrate-peptide binding .
Biochemical Pathways
It’s known that mps1 inhibitors, which include similar compounds, can disrupt the spindle assembly checkpoint signal, a crucial pathway for cell division .
Pharmacokinetics
Similar compounds, such as 1h-pyrrolo[3,2-c]pyridine derivatives, have been reported to display favorable oral pharmacokinetic profiles .
Result of Action
Similar compounds, such as 1h-pyrrolo[3,2-c]pyridine derivatives, have been shown to cause g2/m phase cell cycle arrest and apoptosis .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature .
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-pyrrolo[3,2-C]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit tubulin polymerization, a process essential for cell division and microtubule dynamics . By binding to the colchicine-binding site on tubulin, this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces G2/M phase cell cycle arrest and promotes apoptosis through its interaction with tubulin . Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it disrupts the balance of microtubule dynamics, which is critical for cell mitosis and signal transduction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine-binding site on tubulin, forming hydrogen bonds with key amino acids such as threonine and asparagine . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. Over time, this compound maintains its inhibitory effects on tubulin polymerization, although its potency may decrease due to degradation . Long-term studies have shown that this compound can cause sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound may induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and efficacy. Additionally, this compound may affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to accumulate in cancer cells, where it exerts its cytotoxic effects . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and distribution .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments or organelles, influencing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-pyrrolo[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization under acidic or basic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the pyrrole-pyridine fused ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; bromination using bromine in acetic acid.
Major Products:
Oxidation: Pyridine-N-oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
3-Methyl-1H-pyrrolo[3,2-C]pyridine has diverse applications in scientific research:
Comparison with Similar Compounds
Pyrrolo[3,4-C]pyridine: Another heterocyclic compound with a similar fused ring system but different nitrogen atom positioning.
Pyrrolo[2,3-B]pyridine: Features a different arrangement of the pyrrole and pyridine rings, leading to distinct chemical properties and biological activities.
Uniqueness: 3-Methyl-1H-pyrrolo[3,2-C]pyridine is unique due to its specific ring fusion and methyl substitution, which confer distinct electronic and steric properties. These characteristics make it a valuable scaffold for the development of novel bioactive molecules and advanced materials .
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-10-8-2-3-9-5-7(6)8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHOENUBSKBJOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612153 | |
Record name | 3-Methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10612153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22930-75-2 | |
Record name | 3-Methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22930-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10612153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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